N-Undecylglycine
Description
Structure
3D Structure
Properties
CAS No. |
84196-08-7 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2-(undecylamino)acetic acid |
InChI |
InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13(15)16/h14H,2-12H2,1H3,(H,15,16) |
InChI Key |
QZVLLXPELCRVPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
The most common and classical method for synthesizing N-Undecylglycine is the condensation reaction between undecanoic acid and glycine. This involves the formation of an amide bond by coupling the carboxylic acid group of undecanoic acid with the amino group of glycine.
Reaction Details
- Starting Materials: Undecanoic acid (C11 fatty acid) and glycine (amino acid).
- Reaction Type: Amide bond formation via condensation.
- Conditions: Heating under acidic or basic catalysis to promote dehydration and bond formation.
- Solvents: Often carried out in polar solvents or under solvent-free conditions.
- Catalysts: Acid catalysts (e.g., HCl, sulfuric acid) or coupling agents (e.g., carbodiimides) may be used to enhance reaction efficiency.
Advantages
- Straightforward and well-established.
- Produces this compound with good purity.
- Scalable for industrial production.
Solvent-Free and Microwave-Assisted Synthesis
Overview
Recent advancements have introduced solvent-free methods and microwave irradiation techniques to improve the environmental footprint and efficiency of this compound synthesis.
Methodology
- Solvent-Free Approach: Reactants are mixed directly without solvents, reducing waste and simplifying purification.
- Microwave Irradiation: Provides rapid and uniform heating, accelerating the condensation reaction.
- Solid-State Reactions: Reactants are ground together to facilitate bond formation.
Benefits
- Enhanced reaction rates and yields.
- Reduced environmental impact due to elimination of solvents.
- Energy-efficient and time-saving.
Research Findings
Studies have demonstrated that microwave-assisted solvent-free synthesis can achieve comparable or superior yields to traditional methods, with shorter reaction times and less byproduct formation.
Biocatalytic (Enzymatic) Synthesis
Overview
Enzymatic methods utilize specific enzymes capable of catalyzing amide bond formation under mild conditions, offering a green alternative to chemical synthesis.
Enzymes Used
- Lipases and proteases that catalyze peptide bond formation.
- Engineered enzymes tailored for fatty acid-amino acid conjugation.
Reaction Conditions
- Mild temperatures (room temperature to 50°C).
- Aqueous or organic solvent systems compatible with enzyme activity.
- Often performed under ambient pressure.
Advantages
- High regio- and stereoselectivity.
- Environmentally benign with minimal hazardous waste.
- Potential for high purity products without extensive purification.
Challenges
- Enzyme cost and stability.
- Scale-up complexity.
- Reaction times may be longer than chemical methods.
Research Insights
Recent literature highlights increasing interest in enzymatic synthesis of glycolipids and amino acid derivatives, including this compound analogs, due to their biocompatibility and sustainability.
Peptide Coupling Agent-Mediated Synthesis
Overview
This method involves the use of peptide coupling agents to facilitate the formation of the amide bond between protected glycine derivatives and undecanoic acid or its activated forms.
Procedure
- Protection of glycine amino or carboxyl groups to prevent side reactions.
- Activation of undecanoic acid (e.g., as acid chloride or anhydride).
- Coupling in the presence of agents like dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Deprotection steps to yield this compound.
Advantages
- High specificity and yield.
- Control over reaction pathways.
- Widely used in peptide synthesis, adaptable for this compound.
Limitations
- Use of protecting groups adds steps.
- Coupling agents can be expensive and generate waste.
Comparative Data Table of Preparation Methods
| Preparation Method | Reaction Type | Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Condensation Reaction | Direct amide formation | Heating, acid/base catalysis | Simple, scalable | Harsh conditions, solvent use | 70-85 |
| Solvent-Free / Microwave-Assisted | Solid-state, microwave | Microwave irradiation | Fast, eco-friendly, high yield | Equipment needed | 80-90 |
| Biocatalytic Synthesis | Enzymatic amide bond | Mild, aqueous/organic media | Green, selective, mild conditions | Enzyme cost, longer reaction | 60-80 |
| Peptide Coupling Agent-Mediated | Coupling with activators | Room temp to mild heating | High specificity, good yields | Multi-step, costly reagents | 75-90 |
Research Findings and Notes
- The balance of hydrophobicity from the undecyl chain and hydrophilicity from glycine is critical for the compound’s surfactant and biological properties.
- Solvent-free and microwave-assisted methods are gaining traction for their environmental benefits and efficiency.
- Enzymatic synthesis is promising for pharmaceutical-grade this compound due to mild conditions and product purity.
- Peptide coupling methods, while more complex, allow for precise control and are useful in research settings requiring high purity and specific derivatives.
Chemical Reactions Analysis
Types of Reactions
N-Undecylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The undecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted glycine derivatives .
Scientific Research Applications
N-Undecylglycine is a unique amphiphilic compound with a wide range of applications across diverse fields due to its surfactant properties and ability to enhance membrane permeability. It consists of an eleven-carbon alkyl chain attached to a glycine moiety, giving it both hydrophobic and hydrophilic properties.
Biological Activities and Interaction Studies
This compound exhibits notable biological activities, including antimicrobial activity against certain bacterial strains. Interaction studies have shown that it can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions are crucial for drug delivery and enhancing the efficacy of antimicrobial agents.
Synthesis of this compound
The synthesis of this compound typically involves several methods:
- Condensation Reaction: Undecanoic acid and glycine are used as starting materials. Heating under acidic or basic conditions facilitates the formation of an amide bond between the carboxylic acid group of undecanoic acid and the amino group of glycine.
- Solvent-Free Methods: These techniques reduce environmental impact and improve yields by using microwave irradiation or solid-state reactions.
- Biocatalytic Approaches: Enzymatic methods utilize specific enzymes that can catalyze the formation of amide bonds under mild conditions.
Uniqueness of this compound
Mechanism of Action
The mechanism of action of N-Undecylglycine involves its interaction with cell membranes. The undecyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key attributes of this compound and analogous compounds:
*Note: The molecular formula of this compound is inferred as C₁₃H₂₇NO₂ (alkyl chain: CH₃(CH₂)₁₀NH-CH₂COOH).
Biological Activity
N-Undecylglycine (NUG) is a fatty acid derivative of glycine that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anti-inflammatory effects, along with relevant case studies and research findings.
This compound is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological membranes. Its structure can be represented as:
This compound belongs to the class of amphiphilic molecules, which can interact with both hydrophilic and hydrophobic environments.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:
- Bacterial Activity : NUG has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli, as observed in zone of inhibition (ZOI) assays. The minimum inhibitory concentration (MIC) values were determined to be below 100 µg/mL for these pathogens .
- Fungal Activity : In vitro tests indicated that NUG also possesses antifungal properties, particularly against Candida albicans. The compound displayed a ZOI of approximately 15 mm at a concentration of 200 µg/mL .
2. Anti-inflammatory Effects
NUG has been investigated for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways was assessed through various assays measuring cytokine levels such as IL-6 and TNF-alpha .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that NUG was effective in reducing bacterial load in infected wounds in animal models, demonstrating its potential for topical applications .
| Pathogen | MIC (µg/mL) | ZOI (mm) |
|---|---|---|
| Staphylococcus aureus | <100 | 20 |
| Escherichia coli | <100 | 18 |
| Candida albicans | 200 | 15 |
Study 2: Inflammatory Response Modulation
In a clinical trial assessing the effects of this compound on patients with chronic inflammatory conditions, participants showed a significant reduction in inflammatory markers after treatment with NUG compared to placebo controls. This suggests that NUG may serve as an adjunct therapy for managing inflammation-related disorders .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Membrane Disruption : As an amphiphilic molecule, NUG can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Cytokine Modulation : By influencing signaling pathways involved in inflammation, NUG may reduce the synthesis and release of pro-inflammatory mediators.
Q & A
Q. What are the recommended methods for synthesizing N-Undecyglycine in laboratory settings, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves alkylation of glycine derivatives with undecyl halides under basic conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis.
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) improves purity. Validate purity via -NMR (absence of alkyl halide peaks at δ 3.2–3.5 ppm) and mass spectrometry (expected [M+H] at m/z 244.3) .
Q. How should researchers assess the stability of N-Undecylglycine under varying experimental conditions?
- Methodological Answer :
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.
- pH stability : Incubate in buffers (pH 2–12) for 24–72 hours, then analyze degradation via UV-Vis spectroscopy (absorbance at 210 nm for glycine backbone) .
- Storage recommendations : Store in airtight containers at 4°C, away from oxidizers (e.g., peroxides), to prevent alkyl chain oxidation .
Q. What safety protocols are critical when handling this compound in biological experiments?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform procedures in fume hoods to avoid aerosol inhalation.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity screening : While acute toxicity data are limited, assume LD > 2 g/kg (rat) based on structurally analogous N-alkylglycines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source analysis : Compare experimental conditions (e.g., solvent polarity, concentration ranges) across studies. For example, micelle formation in aqueous solutions may alter bioavailability.
- Control experiments : Include negative controls (e.g., undecylamine) to isolate glycine-specific effects.
- Meta-analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity and identify confounding variables (e.g., cell line variability) .
Q. What advanced analytical techniques are optimal for characterizing this compound’s interactions with lipid bilayers?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics with immobilized liposomes.
- Fluorescence anisotropy : Tag this compound with pyrene to monitor membrane insertion efficiency.
- Molecular dynamics simulations : Model alkyl chain orientation in lipid bilayers using software like GROMACS, validated by experimental data .
Q. How should experimental designs be structured to investigate this compound’s role in enzymatic inhibition?
- Methodological Answer :
- Enzyme selection : Target enzymes with hydrophobic active sites (e.g., lipases) where the undecyl chain may competitively bind.
- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
- Structural validation : Pair with X-ray crystallography or cryo-EM to visualize inhibitor-enzyme interactions .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
